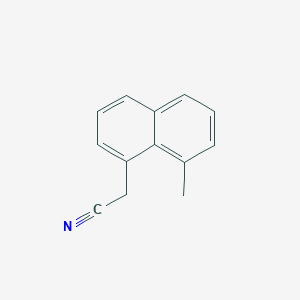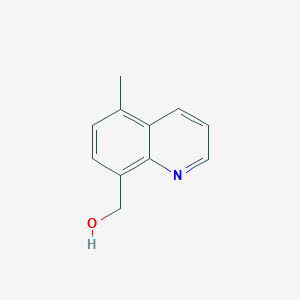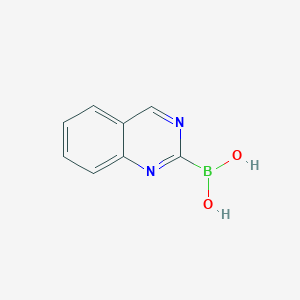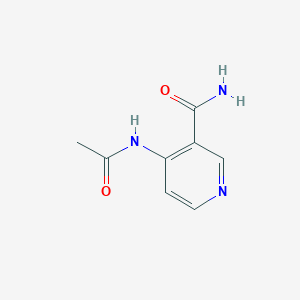
1,1,3-Trimethyltetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyltetralin is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of three methyl groups attached to the tetralin ring at positions 1, 1, and 3. It is a colorless to pale yellow liquid with a distinct aromatic odor. The molecular formula of this compound is C13H18, and it has a molecular weight of 174.28 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethyltetralin can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of tetralin with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydrogenation of 1,1,3-Trimethylnaphthalene: This method involves the hydrogenation of 1,1,3-Trimethylnaphthalene in the presence of a hydrogenation catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve complete hydrogenation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Trimethyltetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of fully saturated hydrocarbons. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyltetralin has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds. It is also used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyltetralin depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing various transformations to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
1,1,3-Trimethyltetralin can be compared with other similar compounds, such as:
1,1,6-Trimethyltetralin: Similar in structure but with methyl groups at positions 1, 1, and 6.
Tetralin: The parent compound without methyl substitutions. It is used as a hydrogen donor in various chemical reactions and as a solvent in industrial applications.
1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative of naphthalene, used as a solvent and in the synthesis of other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
85268-66-2 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
VULJSGSVMVSVRB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2C(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


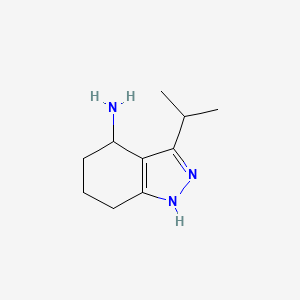
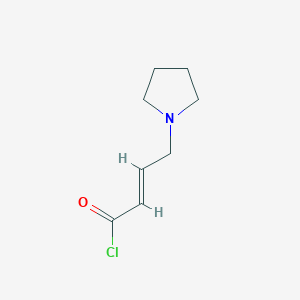
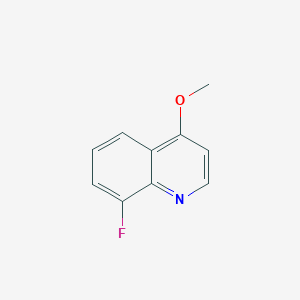
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)
![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)
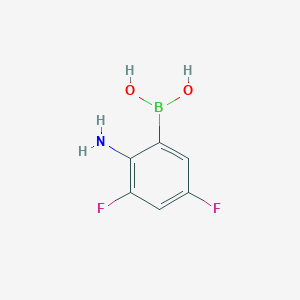
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)

